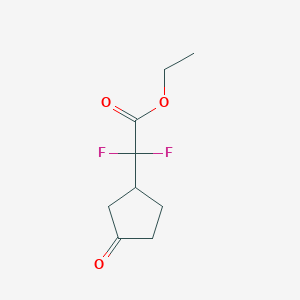
2,2-Difluoro-2-(3-oxociclopentil)acetato de etilo
Descripción general
Descripción
Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate is a useful research compound. Its molecular formula is C9H12F2O3 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación oncológica
2,2-Difluoro-2-(3-oxociclopentil)acetato de etilo: ha demostrado ser prometedor en el campo de la investigación del cáncer. Un estudio publicado en el Journal of Pharmacy and Pharmacology detalló la eficacia del compuesto para inhibir la proliferación, migración e invasión de líneas celulares de cáncer de pulmón de células no pequeñas (NSCLC) . Se descubrió que inducía el arresto del ciclo celular y la apoptosis in vitro, y prevenía el crecimiento tumoral in vivo. El mecanismo de acción del compuesto implica la supresión de la vía de señalización EGFR/PI3K/AKT/mTOR, que es crucial para la actividad anti-NSCLC.
Química medicinal
En química medicinal, este compuesto se utiliza por sus posibles propiedades terapéuticas. El mismo estudio que destacó sus aplicaciones oncológicas también sugiere su uso en el desarrollo de nuevos tratamientos para el NSCLC . Su capacidad para modular las vías de señalización clave en las células cancerosas lo posiciona como candidato para el desarrollo de fármacos y la síntesis de nuevas moléculas farmacológicamente activas.
Química analítica
Los químicos analíticos pueden emplear This compound como estándar o reactivo en cromatografía y espectrometría de masas. Su estructura y propiedades bien definidas, como el peso molecular y la pureza, lo hacen adecuado para su uso en análisis de RMN, HPLC, LC-MS y UPLC para identificar y cuantificar compuestos .
Bioquímica
En bioquímica, el papel de este compuesto es significativo en el estudio de la cinética enzimática y la inhibición, particularmente en las vías relacionadas con el metabolismo del cáncer. Al comprender su interacción con las moléculas biológicas, los investigadores pueden dilucidar la base bioquímica de sus efectos anticancerígenos .
Farmacología
Farmacológicamente, This compound es de interés debido a su influencia en la farmacocinética y la dinámica dentro del cuerpo. Su impacto en las vías de señalización proporciona información sobre el proceso de descubrimiento de fármacos, especialmente en el contexto de las terapias contra el cáncer dirigidas .
Mecanismo De Acción
Target of Action
The primary target of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α .
Mode of Action
Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate interacts with its target, EGFR, and suppresses its activity . This suppression leads to a decrease in the downstream signaling pathways that are activated by EGFR .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell cycle progression, cell survival, and cell growth . By suppressing this pathway, Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate can inhibit these cellular processes .
Pharmacokinetics
It has been shown to inhibit the proliferation, migration, and invasion of non-small cell lung cancer cell lines in vitro . It also prevents tumor growth in vivo .
Result of Action
The result of the action of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate is the inhibition of malignant biological behaviors of non-small cell lung cancer . It induces cell cycle arrest and apoptosis in vitro , and prevents tumor growth in vivo .
Action Environment
The action of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate can be influenced by various environmental factors.
Análisis Bioquímico
Biochemical Properties
Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can include enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways, such as the EGFR/PI3K/AKT/mTOR pathway, which plays a crucial role in cell proliferation, survival, and metabolism . Additionally, it can affect gene expression by altering the transcriptional activity of specific genes involved in cellular growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes or proteins, leading to conformational changes that either enhance or inhibit their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular processes, including changes in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, it can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways . These interactions can lead to changes in metabolic flux and levels of specific metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms. Once inside the cell, it may bind to specific proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its biochemical activity and effects on cellular function.
Subcellular Localization
Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O3/c1-2-14-8(13)9(10,11)6-3-4-7(12)5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZZLLYZIMHVAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCC(=O)C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-methyl-6-(1-piperidyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1489994.png)


![1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B1489998.png)
![6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1490003.png)
![[(6-Dimethylamino-pyrimidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B1490004.png)

![[4-[3-(Dihydroxyamino)-4-oxocyclohexa-2,5-dien-1-ylidene]-3-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-oxopyrrol-2-yl]-hydroxyazanium](/img/structure/B1490006.png)
![2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1490009.png)




